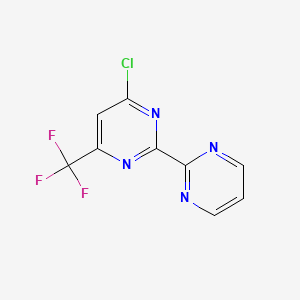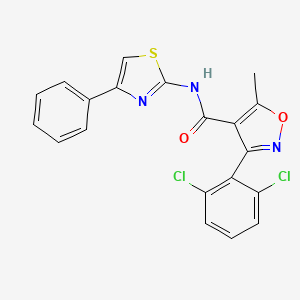![molecular formula C13H19N3O B3037142 [4-(4-Propionylpiperazin-1-yl)phenyl]amine CAS No. 442549-70-4](/img/structure/B3037142.png)
[4-(4-Propionylpiperazin-1-yl)phenyl]amine
描述
[4-(4-Propionylpiperazin-1-yl)phenyl]amine is a chemical compound with the molecular formula C13H19N3O. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a piperazine ring substituted with a propionyl group and an aniline moiety, making it a versatile intermediate in organic synthesis .
作用机制
Target of Action
The primary target of [4-(4-Propionylpiperazin-1-yl)phenyl]amine is the mammalian target of Rapamycin (mTOR) . mTOR is a key node in the PI3K/Akt/mTOR signaling pathway, which is often deregulated in human cancer .
Mode of Action
This compound interacts with mTOR, influencing its activity. mTOR integrates signals derived from extracellular cues, such as growth factors, energy, stress, and nutrients . The compound’s interaction with mTOR can lead to changes in these signals, affecting the regulation of growth-related cellular processes .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for regulating growth-related cellular processes, including mRNA translation, ribosome biogenesis, autophagy, and metabolism . By interacting with mTOR, this compound can influence these processes and their downstream effects .
Pharmacokinetics
The compound has high gastrointestinal (GI) absorption and is BBB permeant . Its skin permeation is -6.94 cm/s . The compound’s lipophilicity (Log Po/w) ranges from 0.57 to 2.05 . These properties impact the compound’s bioavailability and distribution within the body .
Result of Action
The interaction of this compound with mTOR can lead to the inhibition of phosphorylation of mTORC1 and mTORC2 substrates in cells . This can affect various cellular processes, including mRNA translation, ribosome biogenesis, autophagy, and metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, factors such as temperature and light exposure can influence the compound’s stability .
生化分析
Biochemical Properties
In biochemical reactions, [4-(4-Propionylpiperazin-1-yl)phenyl]amine has been found to interact with mTOR, inhibiting its kinase activity . This interaction is characterized by a biochemical IC50 of 5.4 nM against mTORC1 enzyme and an EC50 of 3 nM for inhibition of S6K phosphorylation in cells .
Cellular Effects
The effects of this compound on cells are primarily mediated through its inhibition of mTOR. By inhibiting mTOR, it impacts cell signaling pathways, gene expression, and cellular metabolism . It inhibits the phosphorylation of mTORC1 and mTORC2 substrates in cells at concentrations of 2 and 10 nM, respectively .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the ATP-binding site of mTOR, inhibiting its kinase activity . This results in decreased phosphorylation of mTORC1 and mTORC2 substrates, leading to changes in gene expression and cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Propionylpiperazin-1-yl)phenyl]amine typically involves the reaction of 4-(4-aminophenyl)piperazine with propionyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
[4-(4-Propionylpiperazin-1-yl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as this compound alcohols.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
科学研究应用
[4-(4-Propionylpiperazin-1-yl)phenyl]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of polymers and advanced materials.
相似化合物的比较
Similar Compounds
- 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
Compared to similar compounds, [4-(4-Propionylpiperazin-1-yl)phenyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propionyl group and aniline moiety contribute to its versatility in various synthetic and research applications .
属性
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKMBDIMUDDXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243032 | |
| Record name | 1-[4-(4-Aminophenyl)piperazin-1-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442549-70-4 | |
| Record name | 1-[4-(4-Aminophenyl)piperazin-1-yl]propan-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442549-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-Aminophenyl)piperazin-1-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3037059.png)
![7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione](/img/structure/B3037060.png)
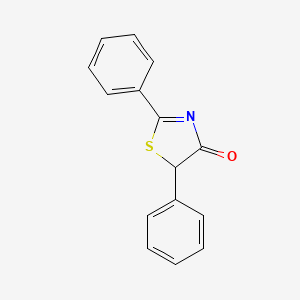
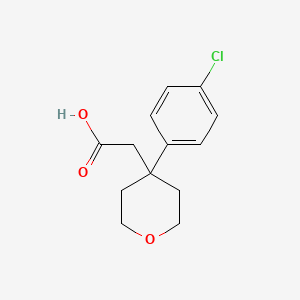
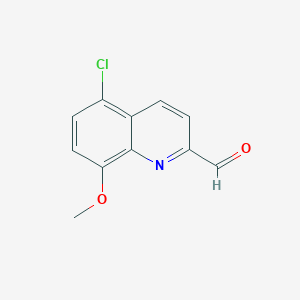
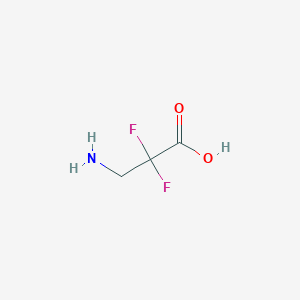
![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)
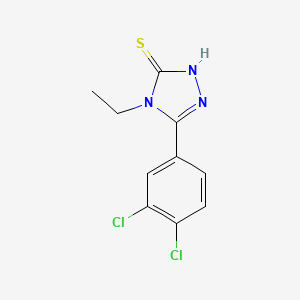

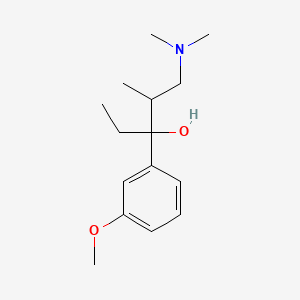
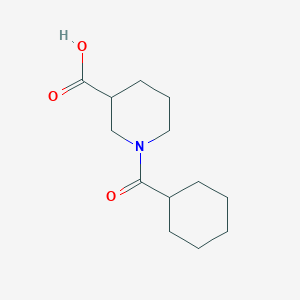
![3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3037080.png)
